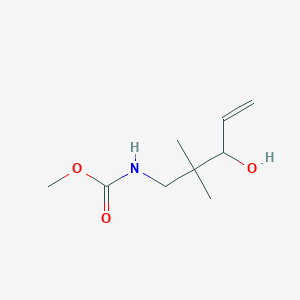
Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate is an organic compound with a complex structure that includes a carbamate group, a hydroxyl group, and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate typically involves multiple steps. One common method includes the reaction of 3-hydroxy-2,2-dimethylpent-4-en-1-ol with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common choices include room temperature and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These could include continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method can improve yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Reagents like SOCl₂ (Thionyl chloride) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Used in the production of polymers and other materials due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzyme from catalyzing its reaction. The pathways involved can include inhibition of metabolic pathways or signaling pathways in cells.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA): A synthetic cannabinoid with a similar structural motif.
4-hydroxy-3-methylbut-2-en-1-yl diphosphate: Another compound with a similar hydroxyl and double bond structure.
Uniqueness
Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Propiedades
Número CAS |
101926-93-6 |
|---|---|
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
methyl N-(3-hydroxy-2,2-dimethylpent-4-enyl)carbamate |
InChI |
InChI=1S/C9H17NO3/c1-5-7(11)9(2,3)6-10-8(12)13-4/h5,7,11H,1,6H2,2-4H3,(H,10,12) |
Clave InChI |
VWHARZLBCUCSMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC(=O)OC)C(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















